3-Nitrosomethylaminopyridine is a chemical compound that belongs to the class of nitrosamines, which are organic compounds containing a nitroso group () attached to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental science, toxicology, and pharmaceuticals. The specific structure of 3-Nitrosomethylaminopyridine includes a pyridine ring, which contributes to its unique chemical behavior and reactivity.
This compound can be synthesized through various methods involving nitrosation reactions, typically using nitrosating agents such as nitrogen trioxide or tert-butyl nitrite. These agents facilitate the introduction of the nitroso group into the amine structure, forming the nitrosamine compound.
3-Nitrosomethylaminopyridine is classified as a nitrosamine, which is a subclass of organic compounds characterized by the presence of one or more nitroso groups attached to nitrogen atoms in amines. It is also categorized under heterocyclic compounds due to its pyridine ring structure.
The synthesis of 3-Nitrosomethylaminopyridine can be achieved through several methods, primarily involving the nitrosation of secondary amines. Commonly used reagents include:
The molecular structure of 3-Nitrosomethylaminopyridine features:
3-Nitrosomethylaminopyridine can undergo various chemical reactions typical of nitrosamines, including:
The reactivity of 3-Nitrosomethylaminopyridine is influenced by its structure; specifically, the electron-withdrawing nature of the nitroso group enhances its electrophilic character, facilitating reactions with nucleophiles .
The mechanism by which 3-Nitrosomethylaminopyridine exerts its effects involves:
Research indicates that exposure to nitrosamines can result in significant alterations in DNA structure, contributing to their classification as potential carcinogens .
Relevant data from studies indicate that these properties influence its behavior in both laboratory settings and biological systems .
3-Nitrosomethylaminopyridine is primarily used in:
The systematic IUPAC name for this compound is N-Methyl-N-nitroso-pyridin-3-amine, reflecting its core structural elements: a pyridine ring substituted at the 3-position with a methylnitrosoamino group. It is synonymously known as 3-(N-Methyl-N-nitrosamino)pyridine or 3-Nitrosomethylaminopyridine in chemical databases. Its CAS Registry Number (69658-91-9) provides a unique identifier for unambiguous chemical tracking [2] [4]. This compound belongs to the broader class of N-nitroso compounds (C-nitroso or N-nitroso derivatives), characterized by a nitroso functional group (-NO) bonded to nitrogen [7].
3-Nitrosomethylaminopyridine possesses the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol. Its structure consists of:
Table 1: Structural and Identifier Comparison of 3- and 4-Nitrosomethylaminopyridine Isomers
Property | 3-Nitrosomethylaminopyridine | 4-Nitrosomethylaminopyridine |
---|---|---|
IUPAC Name | N-Methyl-N-nitroso-pyridin-3-amine | N-Methyl-N-nitroso-pyridin-4-amine |
Synonyms | 3-(N-Methyl-N-nitrosamino)pyridine | 4-(N-Methyl-N-nitrosamino)pyridine |
CAS Number | 69658-91-9 | Not specified in search results |
PubChem CID | 125780 | 146271 |
Molecular Formula | C₆H₇N₃O | C₆H₇N₃O |
Attachment Position | Meta to pyridine nitrogen | Para to pyridine nitrogen |
(Data derived from PubChem records [1] [2])
Unlike major pharmaceuticals (e.g., antibiotics or antihypertensives), 3-Nitrosomethylaminopyridine lacks a documented discovery narrative or therapeutic application. Its characterization emerged primarily from toxicological screening efforts in the late 20th century. The earliest referenced study (Preussmann et al., 1979) evaluated its carcinogenic potential in rats via gavage administration, reporting inconclusive tumorigenicity results [4]. This places its identification within a broader context of nitrosamine research driven by concerns over their carcinogenicity, rather than drug development. No significant industrial synthesis or commercial use is documented in the available literature, highlighting its status primarily as a research compound and potential impurity [4] [6].
3-Nitrosomethylaminopyridine serves as a structurally specific model compound for understanding N-nitrosamine behavior, particularly those featuring heterocyclic amine backbones. Nitrosamines are classified as "cohort of concern" mutagens under the ICH M7 guideline due to their potent carcinogenicity, requiring strict control in pharmaceuticals [3] [6]. While not cited as a major contaminant like NDMA or NDEA, its relevance lies in:
Table 2: Nitrite Impurity Levels in Common Pharmaceutical Excipients (Select Examples)
Excipient Category | Excipient Name | Reported Avg. Nitrite (ppm) | Potential Nitrosation Risk |
---|---|---|---|
Binders/Fillers | Microcrystalline Cellulose | 0.15 | Low |
Disintegrants | Croscarmellose Sodium | 1.8 | Moderate |
Lubricants | Magnesium Stearate | 0.8 | Low-Moderate |
Sweeteners | Mannitol | 0.05 | Very Low |
(Data adapted from Lhasa Nitrites in Excipients Database analysis [3])
Formation in solid dosage forms depends on:
Table 3: Comparison of Key Nitrosamines Detected in Pharmaceuticals
Nitrosamine | Abbreviation | Common Sources in Pharmaceuticals | IARC Classification |
---|---|---|---|
N-Nitrosodimethylamine | NDMA | Sartans (Valsartan), Metformin, Ranitidine | Group 2A (Probable carcinogen) |
N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | Sartans (Losartan) | Group 2A |
1-Methyl-4-nitrosopiperazine | MNP | Rifampin, Rifapentine | Group 2B (Possible carcinogen) |
3-Nitrosomethylaminopyridine | - | Potential impurity in pyridine-containing APIs | Not evaluated |
N-Nitrosodiethylamine | NDEA | Sartans (Valsartan, Losartan) | Group 2A |
(Adapted from regulatory reviews and IARC classifications [6])
The compound underscores the necessity for proactive risk mitigation during drug development, including:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7